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Compound of Interest

Compound Name: GDC-0575

Cat. No.: B607621

For Researchers, Scientists, and Drug Development Professionals

GDC-0575, also known as ARRY-575 and RG7741, is a potent and highly selective, orally
bioavailable small-molecule inhibitor of checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical
serine/threonine kinase involved in the DNA damage response, primarily responsible for cell
cycle arrest to allow for DNA repair. By inhibiting Chk1, GDC-0575 can override this checkpoint,
leading to mitotic catastrophe and apoptosis in cancer cells, particularly when used in
combination with DNA-damaging chemotherapeutic agents.[3][4] This technical guide provides
a comprehensive overview of the chemical properties and synthesis of GDC-0575.

Chemical Properties

GDC-0575 is a complex heterocyclic molecule. Its key chemical and physical properties are
summarized in the table below for easy reference.
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Property Value
(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-
IUPAC Name pyrrolo[2,3-b]pyridin-3-

yl)cyclopropanecarboxamide[5]

Molecular Formula

C16H20BrN50 (Free base)[2][6]

C16H21BrCIN50 (Monohydrochloride)[1][7][8]

Molecular Weight

378.27 g/mol (Free base)[2][6][9]

414.73 g/mol (Monohydrochloride)[1][7][8]

CAS Number

1196541-47-5 (Free base)[2][5][6]

1196504-54-7 (Monohydrochloride)[1][7][8]

SMILES String

0=C(C1CC1)NC2=CNC3=NC=C(Br)C(N4C--
INVALID-LINK--CCC4)=C32[2][8]

Solubility

DMSO: = 60 mg/mL[8][10]

Ethanol: ~11 mg/mL[9]

Water: Insoluble[9]

Appearance

Light yellow to yellow solid[2]

IC50

1.2 nM for ChkL[1][2][6][7][8][°]

Synthesis of GDC-0575

The synthesis of GDC-0575 is a multi-step process, starting from the readily available 7-

azaindole. A key intermediate in this synthesis is 5-bromo-4-chloro-3-nitro-7-azaindole. The

overall manufacturing process has been optimized to be efficient and scalable.

Synthesis of Key Intermediate: 5-bromo-4-chloro-3-nitro-

7-azaindole

An efficient and highly regioselective synthesis for this key intermediate has been developed,

starting from 7-azaindole.[1][9][11]
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Experimental Protocol:

» N-Oxide Formation: 7-azaindole is treated with meta-chloroperoxybenzoic acid (m-CPBA) in
ethyl acetate to form 1H-pyrrolo[2,3-b]pyridine 7-oxide.

e Chlorination: The resulting N-oxide is then reacted with methanesulfonyl chloride (MsClI) in
dimethylformamide (DMF) to regioselectively yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.[9]

« Nitration: The 4-chloro-7-azaindole is subsequently nitrated using a mixture of nitric acid and
sulfuric acid to produce 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

e Bromination: The final step to the key intermediate involves a highly regioselective
bromination using N-bromosuccinimide (NBS) in the presence of sodium acetate in acetic
acid to afford 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.[11] This process is
designed to be operationally simple, with each product isolated via direct crystallization.[1][9]

Final Synthetic Steps to GDC-0575

The conversion of the key intermediate to GDC-0575 involves a nucleophilic aromatic
substitution, reduction of the nitro group, and subsequent amidation.

Experimental Protocol:

e Nucleophilic Aromatic Substitution: The 5-bromo-4-chloro-3-nitro-7-azaindole intermediate is
reacted with (R)-tert-butyl (piperidin-3-yl)carbamate in the presence of a base such as N,N-
diisopropylethylamine (DIPEA) in a solvent like 2-methyltetrahydrofuran (2-MeTHF). This
step substitutes the chlorine at the C4 position.

e Nitro Group Reduction: The nitro group of the resulting compound is then chemoselectively
hydrogenated to an amino group. This is a critical step, as the bromine substituent must
remain intact. A metal-modified platinum catalyst in the presence of N-methylmorpholine is
effective for this transformation. The resulting amino-azaindole is highly sensitive to oxygen.

o Amidation: Due to the instability of the amino-azaindole, it is immediately quenched in the
same reaction vessel with cyclopropanecarbonyl chloride after the hydrogen is purged with
nitrogen. This forms the final amide bond.
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» Deprotection and Crystallization: The tert-butoxycarbonyl (Boc) protecting group on the
piperidine nitrogen is removed under acidic conditions. The final product, GDC-0575, is then
crystallized as a toluene solvate to yield a highly pure product.

Intermediate Synthesis Final Product Synthesis

Click to download full resolution via product page
Figure 1: Synthetic Workflow for GDC-0575

Signaling Pathways and Mechanism of Action

GDC-0575 exerts its therapeutic effect by modulating key signaling pathways involved in cell
cycle control and inflammation.

Inhibition of the Chkl-Mediated DNA Damage Response

In response to DNA damage, often induced by chemotherapy, the ATR kinase activates Chk1.
Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. This prevents the
dephosphorylation and activation of cyclin-dependent kinases (CDKSs), leading to cell cycle
arrest in the S and G2/M phases, which allows time for DNA repair. GDC-0575 directly inhibits
Chk1, preventing the phosphorylation of Cdc25. This leads to the premature activation of
CDKs, forcing the cell to enter mitosis with damaged DNA, ultimately resulting in apoptosis.
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Figure 2: GDC-0575 Inhibition of the Chk1 Signaling Pathway

Modulation of Inflammatory Pathways

Recent studies have also elucidated a role for GDC-0575 in modulating inflammatory
responses, particularly in the context of colitis and colitis-associated cancer. GDC-0575 has
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been shown to inhibit the expression of the chemokine CCL2. This, in turn, reduces the
infiltration of CCR2-positive macrophages into tissues. The reduced macrophage infiltration
leads to a decrease in the production of pro-inflammatory cytokines such as TNF-a, IL-6, and
IL-1(3, and an increase in the anti-inflammatory cytokine 1L-10.[10][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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